molecular formula C9H9ClN2 B1590206 Quinolin-6-amine hydrochloride CAS No. 53472-17-6

Quinolin-6-amine hydrochloride

Cat. No. B1590206
CAS RN: 53472-17-6
M. Wt: 180.63 g/mol
InChI Key: USHBRLVPWUDRRV-UHFFFAOYSA-N
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Description

Quinolin-6-amine hydrochloride, also known as 6-aminoquinoline hydrochloride, is a heterocyclic organic compound. It features a quinoline ring system with an amino group (NH₂) at the 6-position. The molecular formula is C₉H₈N₂·HCl . Quinolines are widely studied due to their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .


Synthesis Analysis

  • Combes/Conrad–Limpach Quinoline Synthesis : This method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration under strong acidic conditions yields quinoline .


Chemical Reactions Analysis

  • Ultrasound Irradiation Reactions : Efficient methods for quinoline synthesis .

Scientific Research Applications

Anti-Cancer Potential

A significant application of quinoline derivatives is in the field of cancer research. A study by Mulakayala et al. (2012) demonstrated the synthesis of novel quinoline derivatives which were evaluated for their anti-proliferative properties against cancer cell lines. Their results indicated that these compounds might act as potential anti-cancer agents, suggesting a mechanism of action involving the inhibition of sirtuins (Mulakayala et al., 2012).

Antimicrobial Applications

Quinoline derivatives have shown promise in antimicrobial applications. El-Gamal et al. (2016) synthesized quinoline derivatives bearing different heterocyclic moieties and evaluated them for their antimicrobial activity. Their study indicated moderate activities against a range of organisms, with specific compounds showing high activity against gram-positive strains (El-Gamal et al., 2016). Similarly, Garudachari et al. (2014) synthesized quinoline carbohydrazide derivatives, which displayed significant antimicrobial activity, suggesting potential as future antituberculosis agents (Garudachari et al., 2014).

Fluorescent Probes for DNA Detection

Innovative applications in DNA detection have been explored using quinoline derivatives. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, indicating their potential as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Green Chemistry Synthesis

Advances in green chemistry have been made utilizing quinoline derivatives. Poomathi et al. (2015) established a green and efficient approach for synthesizing novel quinoline scaffolds using environmentally benevolent methods (Poomathi et al., 2015). Similarly, Sashidhara et al. (2015) demonstrated a one-pot synthesis of chromeno[4,3-b]quinolin-6-one derivatives under microwave irradiation, promoting efficient and eco-friendly chemical processes (Sashidhara et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for quinoline derivatives have been a focus area. Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine and explored its coordination properties, opening new avenues in chemical synthesis (Kharlamova et al., 2019).

properties

IUPAC Name

quinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHBRLVPWUDRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484135
Record name Quinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-6-amine hydrochloride

CAS RN

53472-17-6
Record name 53472-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Lu, YL Chen, HL Chen, CA Chen, PJ Lu… - Bioorganic & Medicinal …, 2010 - Elsevier
The present report describes the synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives. For the C 6 anilino-substituted derivatives, (11H-indolo[3,2-c]…
Number of citations: 86 www.sciencedirect.com
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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